molecular formula C9H10F2O B7875388 2-(3,4-Difluorophenyl)propan-2-ol

2-(3,4-Difluorophenyl)propan-2-ol

Cat. No.: B7875388
M. Wt: 172.17 g/mol
InChI Key: IIMFBKYZCIEADY-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of a difluorophenyl group attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)propan-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or other large-scale reduction techniques to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The hydroxyl group may also play a role in hydrogen bonding and other interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFBKYZCIEADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethylmagnesium bromide in ether (38.0 mL, 38.0 mmol) at 0° C., was added a solution of 3′,4′-difluoroacetophenone (5.0 g, 32.0 mmol) in diethyl ether (35 mL). The reaction mixture was stirred at 0° C. for 1 h when TLC analysis indicated that the reaction was complete (Rf=0.3, 3:1 hexane/EtOAc). The reaction was quenched carefully by adding 38 mL of water. It was extracted with diethyl ether (2×30 mL), washed with Rochelle's salt followed by brine and the organic layer was dried over Na2SO4. The solvent was removed in vacuo after filtration and 2-(3,4-difluorophenyl)propan-2-ol was obtained as a colorless oil (crude wt.=5.4 g, 97%) which looked >90% pure by NMR. It was used in the next step without purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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